molecular formula C7H8ClN3 B12220021 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile

Cat. No.: B12220021
M. Wt: 169.61 g/mol
InChI Key: YMVGHSCCCXJTPE-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group at the fourth position, an isopropyl group at the first position, and a cyano group at the fifth position of the pyrazole ring. The molecular formula of this compound is C7H8ClN3, and it has a molecular weight of 169.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-oxobutanenitrile with isopropylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazole-5-carbonitrile
  • 4-Chloro-1-ethyl-1H-pyrazole-5-carbonitrile
  • 4-Chloro-1-propyl-1H-pyrazole-5-carbonitrile

Comparison: Compared to its analogs, 4-chloro-1-isopropyl-1H-pyrazole-5-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Biological Activity

4-Chloro-1-isopropyl-1H-pyrazole-5-carbonitrile, also known as Lp-PLA2-IN-4, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme plays a significant role in lipid metabolism and is implicated in various diseases, including atherosclerosis and Alzheimer's disease. This article explores the biological activity of this compound, supported by data from diverse studies and case analyses.

  • Molecular Formula : C₁₈H₁₄ClN₃O
  • Molecular Weight : 335.78 g/mol
  • CAS Number : 2738877-91-1

This compound acts primarily as an inhibitor of Lp-PLA2, which is involved in the hydrolysis of phospholipids in lipoproteins. By inhibiting this enzyme, the compound may help reduce inflammatory processes associated with cardiovascular diseases and neurodegenerative disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusInhibition of biofilm formation0.22 - 0.25
Escherichia coliModerate antibacterial activityNot specified
Candida albicansAntifungal activityNot specified

These findings suggest that the compound could be useful in developing treatments for infections resistant to conventional antibiotics .

Anti-inflammatory Effects

The pyrazole scaffold has been associated with anti-inflammatory properties. Compounds similar to this compound have shown effectiveness in reducing inflammation through various mechanisms:

  • COX Inhibition : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.
  • Cytokine Modulation : These compounds may also modulate the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .

Anticancer Potential

Emerging research has identified pyrazole derivatives as promising anticancer agents. For instance, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (lung cancer)0.28Induces apoptosis
MCF-7 (breast cancer)0.46Induces apoptosis
HCT116 (colon cancer)0.39Significant inhibition

These results indicate that this compound may possess significant anticancer properties worth further exploration .

Case Studies and Research Findings

  • Study on Lp-PLA2 Inhibition : A detailed study evaluated the effectiveness of Lp-PLA2 inhibitors, including this compound, demonstrating its potential in reducing atherosclerotic plaque formation in animal models .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various pyrazole derivatives, revealing that compounds similar to Lp-PLA2-IN-4 displayed potent activities against resistant bacterial strains .
  • Anticancer Activity : Research highlighted that certain pyrazoles induced autophagy in cancer cell lines without triggering apoptosis, suggesting a dual mechanism of action that could be harnessed for therapeutic purposes .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

4-chloro-2-propan-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C7H8ClN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3

InChI Key

YMVGHSCCCXJTPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)C#N

Origin of Product

United States

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